(1R)-1-(5-bromo-4-methyl-2-pyridyl)ethanol

Catalog No.
S14458701
CAS No.
M.F
C8H10BrNO
M. Wt
216.07 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(1R)-1-(5-bromo-4-methyl-2-pyridyl)ethanol

Product Name

(1R)-1-(5-bromo-4-methyl-2-pyridyl)ethanol

IUPAC Name

(1R)-1-(5-bromo-4-methylpyridin-2-yl)ethanol

Molecular Formula

C8H10BrNO

Molecular Weight

216.07 g/mol

InChI

InChI=1S/C8H10BrNO/c1-5-3-8(6(2)11)10-4-7(5)9/h3-4,6,11H,1-2H3/t6-/m1/s1

InChI Key

VHFMHCAXAOVJPY-ZCFIWIBFSA-N

Canonical SMILES

CC1=CC(=NC=C1Br)C(C)O

Isomeric SMILES

CC1=CC(=NC=C1Br)[C@@H](C)O

(1R)-1-(5-bromo-4-methyl-2-pyridyl)ethanol is a chemical compound with the molecular formula C8H10BrNOC_8H_{10}BrNO and a molar mass of 216.08 g/mol. This compound features a pyridine ring substituted with a bromine atom and a methyl group, along with an alcohol functional group. Its structure can be described as having a chiral center, making it optically active. The compound is known for its potential applications in medicinal chemistry and organic synthesis due to its unique structural characteristics .

, including:

  • Nucleophilic Substitution Reactions: The bromine atom can act as a leaving group, allowing for substitution reactions with nucleophiles. For instance, when treated with nucleophiles like amines or alcohols, it can yield substituted products.
  • Alcohol Reactions: The hydroxyl group can undergo dehydration to form alkenes or react with acids to form esters.
  • Oxidation: The alcohol can be oxidized to form ketones or aldehydes depending on the reaction conditions .

The synthesis of (1R)-1-(5-bromo-4-methyl-2-pyridyl)ethanol can be achieved through several methods:

  • Bromination of 4-Methyl-2-pyridine: The starting material can undergo bromination at the 5-position using bromine or a brominating agent under controlled conditions.
  • Reduction of Ketones: If synthesized from a ketone precursor, reduction using reagents such as lithium aluminum hydride or sodium borohydride can yield the desired alcohol.
  • Chiral Resolution: Due to its chiral nature, methods such as chiral pool synthesis or asymmetric synthesis using chiral catalysts may be employed to obtain the pure enantiomer .

(1R)-1-(5-bromo-4-methyl-2-pyridyl)ethanol has potential applications in various fields:

  • Medicinal Chemistry: Its structure makes it a candidate for drug development, particularly in targeting neurological and infectious diseases.
  • Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
  • Research: Used in studies exploring the reactivity of pyridine derivatives and their biological implications .

Interaction studies involving (1R)-1-(5-bromo-4-methyl-2-pyridyl)ethanol typically focus on its binding affinity to biological targets such as enzymes or receptors. Preliminary investigations suggest that similar compounds may interact with neurotransmitter receptors, potentially influencing synaptic transmission and neurochemical pathways. Further research is required to elucidate specific interactions and mechanisms of action .

Several compounds share structural similarities with (1R)-1-(5-bromo-4-methyl-2-pyridyl)ethanol, including:

Compound NameMolecular FormulaUnique Features
5-Bromo-2-pyridinecarboxaldehydeC6H4BrNOContains an aldehyde functional group
4-MethylpyridineC6H7NLacks halogen substitution but retains pyridine structure
2-Bromo-4-methylpyridineC6H6BrNSimilar halogen substitution but different position

Uniqueness

(1R)-1-(5-bromo-4-methyl-2-pyridyl)ethanol is unique due to its specific combination of a bromine substituent at the 5-position and an alcohol functional group at the 1-position of the ethyl chain. This combination may enhance its reactivity and biological activity compared to other pyridine derivatives, making it particularly interesting for further research in medicinal chemistry and synthetic applications .

XLogP3

1.5

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

214.99458 g/mol

Monoisotopic Mass

214.99458 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-10-2024

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